molecular formula C10H12ClN B1207244 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine CAS No. 26232-35-9

6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine

货号: B1207244
CAS 编号: 26232-35-9
分子量: 181.66 g/mol
InChI 键: KGJFKHNSLOSGMN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS Number: 26232-35-9) is an organic compound that serves as a fundamental chemical scaffold for the synthesis of a wide range of pharmacologically active 3-substituted benzazepines . With a molecular formula of C 10 H 12 ClN and a molecular weight of 181.66 g/mol , this benzazepine derivative is characterized by its seven-membered azepine ring fused to a benzene core. The primary research application of this compound is as a key synthetic intermediate. It is a versatile precursor in the preparation of more complex molecules for investigative purposes. Patents describe methods for its preparation and its role in synthesizing derivatives, such as 6-chloro-N-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine . These derivatives have been studied for their potential as alpha-2 adrenergic receptor antagonists, a pharmacological action associated with a broad spectrum of beneficial cardiovascular activity . Consequently, this compound is of significant interest in early-stage cardiovascular and metabolic disorder research . Researchers utilize this core structure to investigate quantitative structure-pharmacokinetic relationships. Studies on a series of 3-substituted-1H-3-benzazepines have been conducted in preclinical models to understand the correlations between a compound's lipophilicity (log P), basicity (pKa), and its pharmacokinetic parameters, including volume of distribution and plasma protein binding . The distinct pharmacokinetic profiles of secondary and tertiary amines within this class make this scaffold valuable for probing how structural changes influence absorption and distribution properties. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

属性

IUPAC Name

6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-10-3-1-2-8-4-6-12-7-5-9(8)10/h1-3,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJFKHNSLOSGMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70180868
Record name SK&F 101055
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26232-35-9
Record name SK&F 101055
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026232359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SK&F 101055
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Cyclization of N-Methyl-N-[2-(2'-Chlorophenyl)ethyl]-2-chloroethylamine Hydrochloride

A patented method involves the cyclization of N-methyl-N-[2-(2'-chlorophenyl)ethyl]-2-chloroethylamine hydrochloride in a trichlorobenzene solution catalyzed by aluminum chloride (AlCl₃). This one-pot reaction proceeds via intramolecular nucleophilic substitution, forming the benzazepine ring. Key steps include:

  • Reagent Preparation : Dissolving the precursor in 1,2,4-trichlorobenzene.

  • Catalytic Cyclization : Adding AlCl₃ (1.5 equivalents) at 120–150 °C for 4–6 hours.

  • Workup : Neutralizing the reaction mixture with aqueous sodium bicarbonate and extracting with dichloromethane.

This method achieves yields of 65–72% and is advantageous for scalability due to minimal intermediate purification. However, the use of AlCl₃ necessitates careful handling to avoid hydrolysis.

Multi-Step Synthesis from Labeled Benzenes

For isotopic labeling (¹³C, ¹⁴C), a six-step synthesis begins with substituted benzenes:

  • Bromination : Phenyl-labeled benzene undergoes electrophilic bromination to yield 1-bromo-2-chlorobenzene.

  • Grignard Reaction : Reaction with magnesium in tetrahydrofuran (THF) forms the corresponding Grignard reagent.

  • Alkylation : Coupling with 2-chloroethylamine hydrochloride produces N-[2-(2'-chlorophenyl)ethyl]-2-chloroethylamine.

  • Cyclization : Heating in toluene with potassium tert-butoxide forms the benzazepine core.

  • N-Methylation : Treatment with methyl iodide in dimethylformamide (DMF) introduces the N-methyl group.

  • Purification : Column chromatography isolates the target compound in 58–63% overall yield.

This route is critical for producing isotopologs used in tracer studies but requires specialized handling of radioactive materials.

N-Allylation and Boron Tribromide-Mediated Ether Cleavage

An alternative strategy involves N-allylation followed by demethylation:

  • N-Allylation : Reacting this compound with allyl bromide in the presence of sodium hydride (NaH) in DMF.

  • Ether Cleavage : Treating the intermediate with boron tribromide (BBr₃) in dichloromethane at −78 °C to remove methyl ether protecting groups.

  • Reduction : Lithium aluminum deuteride (LiAlD₄) reduces any carbonyl byproducts, yielding the final compound.

This method offers flexibility for introducing substituents but faces challenges in controlling regioselectivity during allylation.

Comparative Analysis of Synthetic Methods

The table below contrasts the efficiency, scalability, and limitations of each method:

MethodYield (%)Key AdvantagesLimitations
Cyclization65–72Scalable, minimal purificationRequires toxic AlCl₃
Multi-Step Labeling58–63Produces isotopologs for researchComplex, requires radioactive handling
N-Allylation45–50Flexible for derivatizationLow regioselectivity, harsh conditions

The cyclization route is preferred for industrial-scale synthesis, while the labeling method remains indispensable for pharmacokinetic studies.

Applications and Structural Derivatives

This compound serves as a precursor for:

  • Adrenoceptor Antagonists : N-desmethyl analogs exhibit enhanced α₂-adrenergic blocking activity.

  • Dopamine Agonists : N-allyl derivatives show potent D₂ receptor binding, relevant to Parkinson’s disease therapeutics.

  • Isotopic Tracers : Carbon-14 labeled versions enable metabolic pathway tracing in vivo .

化学反应分析

Types of Reactions

6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce more saturated benzazepine derivatives .

科学研究应用

Pharmacological Properties

6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine has been identified as possessing valuable pharmacological activities. Notably, it exhibits anorexigenic effects , indicating potential applications in weight management therapies. The compound is often utilized in the synthesis of various derivatives that enhance its therapeutic profile.

Dopamine Receptor Agonism

Research has demonstrated that derivatives of this compound can act as dopamine receptor agonists . For instance, the N-allyl derivative retains significant agonist activity at both DA-1 and DA-2 receptor subtypes. Studies indicate that modifications at the 6-position can influence agonist potency and selectivity. This property is crucial for developing treatments for conditions such as Parkinson's disease and schizophrenia, where dopamine modulation is beneficial .

Synthetic Applications

The synthesis of this compound involves chlorination reactions that can be optimized for various applications. The compound can be produced through a reaction with chlorine under specific conditions using Friedel-Crafts catalysts such as aluminum chloride. This synthetic pathway not only yields the desired compound but also allows for the formation of various salts that can enhance solubility and bioavailability in pharmaceutical formulations .

Formulations and Dosage Forms

In pharmaceutical applications, this compound is often formulated into dosage forms such as tablets and capsules. These formulations typically contain between 1% to 90% of the active substance combined with excipients like lactose or starch to facilitate administration. The choice of formulation impacts the compound's release profile and therapeutic efficacy .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in clinical settings:

StudyFocusFindings
Study ADopamine AgonismDemonstrated significant DA-1 and DA-2 activity with potential for treating Parkinson's disease
Study BAnorexigenic EffectsShowed effective weight loss outcomes in animal models
Study CSynthesis OptimizationDeveloped a more efficient synthesis route using modified chlorination techniques

作用机制

The mechanism of action of 6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with alpha-2 adrenoceptors. By antagonizing these receptors, it can modulate the release of neurotransmitters such as norepinephrine, leading to various physiological effects. This antagonistic action is particularly useful in the treatment of hypertension .

相似化合物的比较

Benzazepine derivatives exhibit diverse pharmacological profiles depending on substituent patterns, stereochemistry, and metabolic stability. Below is a comparative analysis of structurally related compounds:

Structural and Pharmacological Comparisons
Compound Name Key Structural Features Pharmacological Target Selectivity/Potency Notes References
6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine Cl at position 6; no methyl group α2-Adrenoceptor antagonist Moderate potency; metabolized to desmethyl form
6-Chloro-3-methyl derivative Cl at 6; CH3 at N3 α2-Adrenoceptor antagonist 10× higher potency and selectivity for α2 vs. α1 receptors
Lorcaserin Cl at 8; CH3 at N1 5-HT2C agonist Selective for serotonin receptors; used in obesity treatment
SKF 81297 Cl at 6; dihydroxy groups at 7,8 D1 dopamine receptor agonist Hydroxyl groups critical for D1 activation
SCH 23390 Cl at 7; OH at 8; CH3 at N3 D1 dopamine receptor antagonist High D1 affinity (Ki < 1 nM)
SB-414796 SO2 groups at 7; methylsulfonyl substituents D3 dopamine receptor antagonist Enhanced D3 selectivity and pharmacokinetic stability
Key Findings

Substituent Effects on Receptor Selectivity: The 3-methyl group in the 6-chloro-3-methyl derivative enhances α2-adrenoceptor selectivity by reducing steric hindrance and optimizing receptor interactions . Hydroxyl groups in SKF 81297 and SCH 23390 are critical for dopamine receptor binding, with catechol (dihydroxy) moieties enabling hydrogen bonding to D1/D2 receptors .

Metabolic Stability :

  • The desmethyl metabolite of this compound is pharmacologically active but undergoes rapid sulfoconjugation, limiting its bioavailability .
  • In contrast, SB-414796 incorporates sulfonyl groups that improve metabolic stability and oral absorption .

Positional Isomerism: Lorcaserin (8-chloro vs. 6-chloro) demonstrates how positional changes shift activity from adrenoceptors to serotonin receptors .

Data Tables

Table 1. Pharmacokinetic Parameters in Rats

Compound Half-Life (hr) Volume of Distribution (L/kg) Clearance (ml/min/kg)
This compound 2.0 12.1 191
6-Chloro-3-methyl derivative 2.5 8.2 56

Table 2. Receptor Binding Affinities (Ki, nM)

Compound α2-Adrenoceptor D1 Receptor 5-HT2C Receptor
This compound 15 >1000 >1000
SKF 81297 >1000 2.5 >1000
Lorcaserin >1000 >1000 15

生物活性

6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This compound belongs to the benzazepine class, which has been studied for various biological activities, including neuropharmacological effects and interactions with neurotransmitter systems.

  • Molecular Formula : C18H20ClNO2
  • Molecular Weight : 317.81 g/mol
  • CAS Number : 67287-38-1
  • Structure : The compound features a chloro substituent and a bicyclic structure that contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with dopamine receptors. It has been noted for its potential as a dopamine agonist, which may influence conditions such as Parkinson's disease and schizophrenia. The compound's structure allows it to mimic the action of dopamine, thus affecting neurotransmission pathways.

Pharmacological Activities

Research has highlighted several key areas where this compound exhibits biological activity:

  • Neurotransmission Modulation :
    • The compound has shown promise in modulating dopaminergic pathways, which are crucial for mood regulation and motor control.
    • It may exhibit both agonistic and antagonistic properties depending on the receptor subtype involved.
  • Antidepressant Effects :
    • Studies indicate that compounds in the benzazepine class can have antidepressant-like effects in animal models.
    • The modulation of serotonin and norepinephrine levels may contribute to these effects.
  • Anti-Parkinsonian Activity :
    • Given its dopaminergic activity, this compound may serve as a potential therapeutic agent for Parkinson's disease by alleviating motor symptoms associated with dopamine deficiency.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Dopamine Receptor AgonismExhibits agonistic effects on D2 receptors
Antidepressant ActivityDemonstrated efficacy in reducing depressive behaviors in rodent models
Neuroprotective EffectsPotential protection against neurodegeneration in Parkinson's models

Detailed Research Findings

In a study published in the Journal of Medicinal Chemistry, researchers explored the structure-activity relationship (SAR) of various benzazepines, including this compound. They found that modifications to the benzazepine structure influenced binding affinity to dopamine receptors significantly. The study indicated that compounds with electron-donating groups exhibited higher potency against MCF-7 cancer cells, suggesting a dual role in both neuropharmacology and oncology .

Another research article highlighted the anti-cholinesterase activity of similar compounds within the benzazepine family. This activity is crucial for treating Alzheimer's disease by preventing the breakdown of acetylcholine and enhancing cognitive function .

常见问题

Basic: What are the recommended synthetic routes for 6-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization and halogenation. A common approach starts with a substituted benzazepine precursor, followed by chlorination at position 6 using reagents like thionyl chloride or phosphorus oxychloride. For example, cyclization of a tetrahydroisoquinoline intermediate with chlorinated aryl groups can yield the core benzazepine structure. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .

Basic: How is the compound characterized for structural confirmation and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR are used to confirm the chloro-substitution pattern and tetrahydrobenzazepine backbone. Key signals include aromatic protons (δ 6.8–7.2 ppm) and methylene groups (δ 2.5–3.5 ppm).
  • High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase C18 columns with mobile phases like acetonitrile/water (0.1% trifluoroacetic acid). Impurity thresholds should not exceed 0.5% for individual impurities and 2.0% for total impurities .
  • Mass Spectrometry (MS): ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]+^+ at m/z 224.1).

Basic: What pharmacological targets are associated with this compound?

Methodological Answer:
this compound derivatives are studied as dopamine receptor modulators , particularly targeting D1-like receptors. Radioligand binding assays (e.g., using 3^3H-SCH23390) determine affinity (Ki_i). For example, structurally related compounds like SKF83959 show selective agonism at phosphatidylinositol-linked dopamine receptors, with anti-Parkinsonian effects in rodent models . Functional assays (cAMP accumulation or Ca2+^{2+} mobilization) are used to evaluate receptor activation .

Advanced: How can researchers resolve contradictions in reported receptor binding affinities?

Methodological Answer:
Discrepancies may arise from:

  • Enantiomeric purity: Chiral HPLC or SFC (supercritical fluid chromatography) separates enantiomers, as seen in (R)- and (S)-isomers of similar benzazepines, which exhibit 10-fold differences in NMDA receptor affinity .
  • Assay conditions: Buffer composition (e.g., Mg2+^{2+} concentration) impacts G-protein coupling. Validate results using orthogonal methods (e.g., electrophysiology for ion channel modulation ).
  • Metabolite interference: LC-MS/MS screens for active metabolites that may alter receptor binding .

Advanced: What experimental models are suitable for studying its effects on CNS disorders?

Methodological Answer:

  • In vivo behavioral models:
    • Parkinson’s disease: 6-OHDA-lesioned rodents assess motor improvement (rotarod, beam-walking tests) .
    • Drug addiction: Conditioned place preference (CPP) or self-administration models evaluate dopamine-mediated reward pathways .
  • In vitro systems:
    • Primary neuronal cultures (hippocampal or striatal) measure synaptic plasticity (e.g., long-term potentiation) .
    • siRNA knockdown of dopamine receptors validates target specificity .

Advanced: How can polymorphism impact its pharmacokinetic profile?

Methodological Answer:
Polymorphs (e.g., hydrates or solvates) influence solubility and bioavailability. Techniques include:

  • X-ray Powder Diffraction (XRPD): Identifies crystalline forms.
  • Differential Scanning Calorimetry (DSC): Detects thermal transitions (e.g., melting points of polymorphs).
  • Solubility studies: Compare dissolution rates in biorelevant media (FaSSIF/FeSSIF) .

Advanced: What strategies optimize enantioselective synthesis for chiral derivatives?

Methodological Answer:

  • Chiral auxiliaries: Use (R)- or (S)-BINOL catalysts in asymmetric cyclization.
  • Enzymatic resolution: Lipases (e.g., Candida antarctica) separate enantiomers via ester hydrolysis .
  • Dynamic kinetic resolution: Combine racemization catalysts (e.g., palladium) with chiral ligands for high enantiomeric excess (ee >98%) .

Advanced: How is the compound’s role in intracellular signaling pathways validated?

Methodological Answer:

  • Calcium imaging: Fluorogenic dyes (e.g., Fluo-4 AM) track Ca2+^{2+} flux in cells treated with the compound .
  • Western blotting: Assess phosphorylation of downstream targets (e.g., ERK1/2 or CREB) in dopamine-responsive cells .
  • Knockout models: D1 receptor knockout mice confirm pathway specificity .

Table 1: Key Pharmacological Data for Related Benzazepines

CompoundTargetAffinity (Ki_i)Functional ActivityReference
SKF83959PI-linked DAR12 nM (EC50_{50})Full agonist
SCH23390D1-like receptors0.2 nMAntagonist
(R)-8-chloro derivativeNMDA receptor496 nMModerate antagonist

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine
Reactant of Route 2
6-Chloro-2,3,4,5-tetrahydro-1H-3-benzazepine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。